molecular formula C20H12Br4NaO11S2 B12315868 CID 166600389

CID 166600389

Cat. No.: B12315868
M. Wt: 835.0 g/mol
InChI Key: WJJBZLMMHQELCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfobromophthalein disodium salt hydrate: is a high-affinity organic ion substrate used primarily in the study of hepatocyte transport functions. It is a diagnostic agent used to assess liver function by measuring the rate at which the liver can clear the compound from the bloodstream. The compound is known for its role in liver diagnostics and its interaction with organic anion transporting polypeptides (OATPs) and multidrug resistance-associated protein 2 (Mrp2) .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Sulfobromophthalein disodium salt hydrate involves the bromination of phenolphthalein followed by sulfonation. The reaction typically requires controlled conditions to ensure the correct substitution pattern on the phenolphthalein molecule. The final product is then neutralized with sodium hydroxide to form the disodium salt hydrate .

Industrial Production Methods: : Industrial production of Sulfobromophthalein disodium salt hydrate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for bromination and sulfonation, followed by purification steps to isolate the final product. Quality control measures are essential to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: : Sulfobromophthalein disodium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can result in debrominated products .

Scientific Research Applications

Chemistry: : Sulfobromophthalein disodium salt hydrate is used as a reagent in various chemical assays and studies. Its ability to interact with organic anion transporters makes it valuable in studying transport mechanisms and drug interactions .

Biology: : In biological research, the compound is used to study liver function and hepatocyte transport. It serves as a substrate for OATPs and Mrp2, helping researchers understand the transport and excretion of organic anions in the liver .

Medicine: : Medically, Sulfobromophthalein disodium salt hydrate is used in liver function tests. It helps diagnose liver diseases by measuring the liver’s ability to clear the compound from the bloodstream .

Industry: : In the industrial sector, the compound is used in the manufacturing of diagnostic assays and reagents. Its role in liver diagnostics makes it a crucial component in the production of liver function test kits .

Mechanism of Action

Sulfobromophthalein disodium salt hydrate is transported into hepatocytes by organic anion transporting polypeptides (OATPs). Once inside the hepatocytes, it is conjugated to glutathione and then excreted into bile by multidrug resistance-associated protein 2 (Mrp2). This process helps in assessing liver function by measuring the rate of clearance of the compound from the bloodstream .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Sulfobromophthalein disodium salt hydrate is unique due to its high affinity for OATPs and its specific use in liver function diagnostics. Its ability to be conjugated to glutathione and excreted into bile makes it particularly valuable in studying liver transport mechanisms and diagnosing liver diseases .

Properties

Molecular Formula

C20H12Br4NaO11S2

Molecular Weight

835.0 g/mol

InChI

InChI=1S/C20H10Br4O10S2.Na.H2O/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);;1H2

InChI Key

WJJBZLMMHQELCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O.O.[Na]

Origin of Product

United States

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